molecular formula C22H18BrClN2O3 B4178193 4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide

4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide

Cat. No.: B4178193
M. Wt: 473.7 g/mol
InChI Key: XFFNLVJGZGIJOZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound is characterized by the presence of bromine, chlorine, and amide functional groups, which contribute to its reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-bromophenylamine with 1-methyl-2-oxoethoxy chloride under controlled conditions to form the intermediate product. This intermediate is then reacted with 4-chlorobenzoyl chloride in the presence of a base, such as triethylamine, to yield the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The presence of bromine and chlorine atoms makes the compound susceptible to nucleophilic substitution reactions, where these atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, and alkoxides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of bromine or chlorine atoms with other functional groups.

Scientific Research Applications

4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for treating various diseases.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. Similarly, its anticancer properties could be attributed to the induction of apoptosis or inhibition of cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-bromophenyl)-thiazol-2-amine
  • N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene

Uniqueness

4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide stands out due to its unique combination of functional groups, which confer distinct reactivity and biological activity. The presence of both bromine and chlorine atoms, along with the amide linkage, makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrClN2O3/c1-14(21(27)25-18-8-4-16(23)5-9-18)29-20-12-2-15(3-13-20)22(28)26-19-10-6-17(24)7-11-19/h2-14H,1H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFFNLVJGZGIJOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)Br)OC2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide
Reactant of Route 2
Reactant of Route 2
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide
Reactant of Route 3
Reactant of Route 3
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide
Reactant of Route 4
Reactant of Route 4
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide
Reactant of Route 5
Reactant of Route 5
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide
Reactant of Route 6
Reactant of Route 6
4-[1-(4-bromoanilino)-1-oxopropan-2-yl]oxy-N-(4-chlorophenyl)benzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.